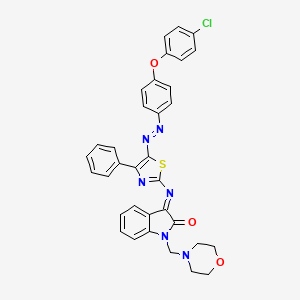
2,2'-Dithiobis(N-phenylaceticacid)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-phenylaceticacid)benzamide) typically involves the reaction of N-phenylacetic acid with benzamide in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-phenylaceticacid)benzamide) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-phenylaceticacid)benzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-phenylaceticacid)benzamide) involves its ability to undergo redox reactions, which can modulate various biological pathways. The disulfide bond plays a crucial role in its activity, allowing it to interact with thiol-containing proteins and enzymes, thereby affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a phenyl group.
2,2’-Dithiobis(benzamide): Lacks the phenylacetic acid groups.
Benzamide, 2,2’-dithiobis[N,N-dimethyl-]: Contains dimethyl groups instead of phenylacetic acid groups
Uniqueness
2,2’-Dithiobis(N-phenylaceticacid)benzamide) is unique due to its combination of aromatic rings, carboxylic acid groups, and a disulfide bond, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
96835-64-2 |
|---|---|
Molekularformel |
C30H24N2O6S2 |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
2-[4-[[2-[[2-[[4-(carboxymethyl)phenyl]carbamoyl]phenyl]disulfanyl]benzoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C30H24N2O6S2/c33-27(34)17-19-9-13-21(14-10-19)31-29(37)23-5-1-3-7-25(23)39-40-26-8-4-2-6-24(26)30(38)32-22-15-11-20(12-16-22)18-28(35)36/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36) |
InChI-Schlüssel |
IUGOMRJDGNTFTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)



